2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol
Overview
Description
2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol is a complex organic compound that features a benzothiophene moiety linked to a pyrimidine ring via an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-aminopyrimidine with appropriate aldehydes or ketones.
Coupling Reaction: The benzothiophene and pyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Aminoethanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethanol group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene or pyrimidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the aminoethanol group.
Scientific Research Applications
2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or other proteins involved in cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophen-3-yl)-2-[(6-iodothieno[2,3-d]pyrimidin-4-yl)amino]ethanol
- {[6-(1-benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
Uniqueness
2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol is unique due to its specific combination of a benzothiophene moiety and a pyrimidine ring linked by an aminoethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[6-(1-benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-6-5-15-14-7-12(16-9-17-14)11-8-19-13-4-2-1-3-10(11)13/h1-4,7-9,18H,5-6H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKLMZFHHXRVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC=N3)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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